molecular formula C19H30O2 B1197431 Androstenediol CAS No. 521-17-5

Androstenediol

Cat. No. B1197431
CAS RN: 521-17-5
M. Wt: 290.4 g/mol
InChI Key: QADHLRWLCPCEKT-LOVVWNRFSA-N
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Description

Synthesis Analysis

Androstenediol can be synthesized through biotransformation processes involving microbial side chain cleavage of phytosterols, presenting an alternative to traditional multi-step chemical synthesis. This biotechnological approach leverages microbial metabolism to convert sterols into androstenedione, a closely related steroid, which can then be further processed into this compound. The development of methods for the biotransformation of sterols to androstenedione has been extensively researched, aiming to overcome challenges such as the low solubility of sterols in aqueous systems, which limits product yield (Malaviya & Gomes, 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its steroidal backbone, which includes specific functional groups that determine its chemical and biological properties. Although specific molecular structure analyses were not directly mentioned in the identified papers, understanding the structure is crucial for its synthesis and biological function, as the configuration of its molecular components dictates its pathway in steroidogenesis and its interaction with enzymatic systems.

Chemical Reactions and Properties

This compound's chemical properties enable it to undergo various biochemical reactions, pivotal for its conversion into other steroids. For instance, its transformation involves enzymatic reactions such as reduction and oxidation within the steroidogenesis pathway. The synthesis of this compound derivatives, aiming at inhibiting aromatase activity, demonstrates the compound's versatility in chemical modifications to enhance biological activity or specificity (Abul-Hajj, 1986).

Physical Properties Analysis

While the papers reviewed did not provide specific details on the physical properties of this compound, such properties are crucial for its handling, formulation, and application in both research and therapeutic contexts. The physical properties like solubility, melting point, and stability are essential for designing and optimizing its synthesis and application.

Chemical Properties Analysis

This compound's chemical properties, such as reactivity and stability, are fundamental to its role as an intermediate in steroidogenesis and its potential therapeutic applications. The compound's ability to be chemically modified allows for the development of derivatives with specific biological activities, as demonstrated in the synthesis and evaluation of various analogs for their potential as aromatase inhibitors, highlighting the compound's chemical versatility (Abul-Hajj, 1986).

Scientific Research Applications

  • Androstenediol has been shown to protect male mice from lethal influenza virus infection. It enhances antigen-induced trafficking of mononuclear cells into the draining lymph node and augments antigen-specific activation of helper-T cells, which are important for controlling viral pathogenesis (Padgett, Loria, & Sheridan, 1997).

  • The compound also counteracts the influences of stress on anti-viral immune responses, blocking stress-mediated suppression of immune functions in mice infected with influenza virus (Padgett & Sheridan, 1999).

  • In a study involving men aged 35 to 65 participating in a high-intensity resistance training program, this compound and androstenedione were found to significantly increase the aromatization by-products estrone and estradiol. However, these compounds did not enhance adaptations to resistance training in terms of body composition or muscular strength (Broeder et al., 2000).

  • This compound has been reported to improve survival in rhesus monkeys with radiation-induced myelosuppression. It stimulated multilineage recovery of bone marrow and significantly reduced the duration of thrombocytopenia and neutropenia (Stickney et al., 2007).

  • This compound's salutary effects on cardiac function following trauma-hemorrhage in rats are mediated at least in part via PPAR-γ activation, which down-regulates IL-6 and iNOS gene expression in the heart (Shimizu et al., 2006).

  • Androstenetriol and this compound have been found to upregulate host immunity, leading to increased resistance against infections and improved recovery of hematopoietic precursors (Loria et al., 2000).

Mechanism of Action

Target of Action

Androstenediol, also known as Hermaphrodiol, is an endogenous weak androgen and estrogen steroid hormone . It primarily targets androgen receptors, where it stimulates a series of processes that cause the activation of genes related to the growth and development of muscles . It also has a significant role as an estrogen in the body due to its potent estrogenic activity .

Mode of Action

This compound is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . When it binds to androgen receptors, it triggers a series of processes that activate genes related to muscle growth and development .

Biochemical Pathways

This compound is an intermediate in testosterone biosynthesis, found in the testis or the adrenal glands . It is involved in the biosynthesis of the adrenal steroid hormones, corticosterone, cortisol, and aldosterone; and the gonadal steroid hormones, progesterone, estradiol, and testosterone . The enzymes involved in these biosynthetic pathways fall into two major classes of proteins: the cytochrome P450 heme-containing proteins and the hydroxysteroid dehydrogenases .

Pharmacokinetics

It is known that this compound is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, dehydroepiandrosterone (dhea) .

Result of Action

This compound has been found to stimulate the immune system . It also increases bone density, muscle mass, and strength when it binds to androgen receptors . Furthermore, it exerts a positive action on the proliferation process of endometrial cells, through the increase in CYCLIN D1 and a decrease in P27 levels .

Action Environment

Environmental factors such as water, air, and soil pollution, as well as electromagnetic fields and ionizing radiation, have been proven to have an adverse effect on male fertility . These factors can potentially influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHLRWLCPCEKT-LOVVWNRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Record name androstenediol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Androstenediol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022609
Record name Androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

521-17-5
Record name Androstenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstenediol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-5-ene-3-β,17-β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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